Alclometasone dipropionate

概要

説明

アルクロメタゾンジプロピオネートは、主に抗炎症作用、抗掻痒作用、血管収縮作用を示す合成コルチコステロイドです。 アトピー性皮膚炎、湿疹、乾癬などのコルチコステロイドに反応する皮膚疾患の治療に局所的に使用されます .

製法

合成経路と反応条件

アルクロメタゾンジプロピオネートの合成は、基本的なステロイド構造から始まり、複数の段階で行われます。 主要な段階には、塩素化、水酸化、エステル化が含まれます。 反応条件は通常、これらの変換を促進するために有機溶媒と触媒を使用します .

工業生産方法

アルクロメタゾンジプロピオネートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために設計されており、多くの場合、クロマトグラフィーによる精製や品質管理などの高度な技術が使用されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of alclometasone dipropionate involves multiple steps, starting from the basic steroid structure. The key steps include chlorination, hydroxylation, and esterification. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and quality control .

化学反応の分析

Key Synthetic Reactions

The synthesis involves strategic functional group transformations to achieve the final steroid structure:

1-Dehydrogenation

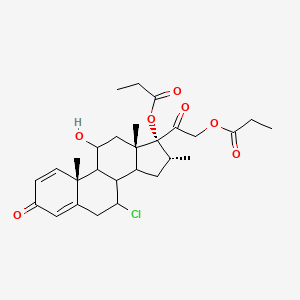

A pivotal step uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to introduce the Δ¹ double bond (Fig. 1).

Reaction Conditions :

-

Substrate : 16α-methylpregna derivative

-

Solvent : Toluene or chloroform

-

Catalyst : Pyridine or triethylamine

-

Temperature : 40–100°C

-

Yield : 98–99% HPLC purity

Chlorination at C7

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) selectively chlorinates the 7α position:

Outcomes :

-

PCl₃ : 64.2% yield, 99.4% purity

-

SOCl₂ : 62.8% yield, 99.2% purity

Reaction Optimization Data

Comparative analysis of chlorination methods :

| Chlorinating Agent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PCl₃ | Toluene | Pyridine | 64.2 | 99.4 |

| PCl₃ | Chloroform | Triethylamine | 61.6 | 99.3 |

| SOCl₂ | Toluene | Pyridine | 62.8 | 99.2 |

Key findings:

-

Toluene outperforms chloroform in yield and ease of solvent recovery.

-

Pyridine enhances reaction efficiency compared to triethylamine.

Stereochemical Considerations

The 7α-chloro, 11β-hydroxy, and 16α-methyl configurations are critical for glucocorticoid receptor binding :

-

7α-Chlorination : Increases potency without fluorination-related side effects.

-

16α-Methyl Group : Enhances metabolic stability by resisting hepatic degradation .

Degradation Pathways

While synthetic routes are well-documented, metabolic reactions involve hepatic enzymes:

科学的研究の応用

Clinical Applications

Alclometasone dipropionate is used to treat a variety of inflammatory skin conditions:

- Atopic Dermatitis : Studies have shown that this compound cream is effective in managing atopic dermatitis in both adults and children. In one study involving pediatric patients, significant improvement was observed after three weeks of treatment with minimal adverse effects .

- Psoriasis : Clinical trials have demonstrated that this compound is comparable to other moderately potent steroids like betamethasone valerate in treating psoriasis. It has been shown to reduce erythema, induration, and scaling effectively .

- Seborrheic Dermatitis : The efficacy of alclometasone in treating seborrheic dermatitis has been confirmed in clinical studies, where it produced results similar to hydrocortisone without significant adverse reactions .

- Contact Dermatitis and Other Dermatoses : Alclometasone has been successfully used in treating allergic contact dermatitis and other steroid-responsive inflammatory dermatoses. In a multicenter study involving 393 patients, both cream and ointment formulations showed high efficacy with minimal side effects .

Efficacy Compared to Other Treatments

A comparative study between this compound and hydrocortisone butyrate indicated that alclometasone was slightly more effective in alleviating symptoms of eczema after two weeks of treatment. The total disease sign score improved significantly more in patients treated with alclometasone .

| Treatment | Efficacy After 2 Weeks | Adverse Effects |

|---|---|---|

| This compound | 76% improvement | Mild stinging (2 cases) |

| Hydrocortisone Butyrate | 70% improvement | Mild stinging (1 case) |

Case Studies

- Atopic Dermatitis in Children : A study involving children with atopic dermatitis showed that applying this compound twice daily resulted in substantial improvement within one week for mild to moderate cases. In severe cases, symptoms were reduced by 50% over three weeks .

- Generalized Lichen Planus : A comparative treatment course demonstrated that topical treatment with this compound ointment was more effective than maxacalcitol for generalized lichen planus after three months of therapy .

- Chronic Recurrent Inflammatory Dermatoses : In a cohort study involving 238 patients with chronic inflammatory dermatoses, alclometasone showed substantial improvement across various conditions including neurodermatitis and allergic contact dermatitis, with high satisfaction rates among both physicians and patients .

Safety Profile

While this compound is generally well-tolerated, caution is advised when used on large body surface areas or in pediatric populations due to potential HPA axis suppression. Studies indicate that prolonged use can lead to side effects such as Cushing syndrome or growth retardation in children if applied excessively .

作用機序

アルクロメタゾンジプロピオネートは、グルココルチコイド受容体に結合することで効果を発揮し、核に移行する複合体を形成します。 この複合体は、次にDNA上のグルココルチコイド応答配列に結合し、炎症性経路に関与する遺伝子の発現を調節します。 この化合物は、リポコルチンと呼ばれる物質の生成を誘導し、ホスホリパーゼA2を阻害することで、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの合成を減少させます .

類似の化合物との比較

類似の化合物

ヒドロコルチゾン: 抗炎症作用は同様ですが、効力は低い別のコルチコステロイドです。

ベタメタゾン: より強力なコルチコステロイドで、より幅広い用途があります。

トリアムシノロン: 同様の皮膚疾患に使用されますが、薬物動態が異なります .

独自性

アルクロメタゾンジプロピオネートは、そのバランスのとれた効力と安全性プロファイルにより、敏感な皮膚部位や小児患者での使用に適しています。 その特殊な分子構造により、全身への吸収を最小限に抑えながら、効果的な局所適用が可能です .

類似化合物との比較

Similar Compounds

Hydrocortisone: Another corticosteroid with similar anti-inflammatory properties but lower potency.

Betamethasone: A more potent corticosteroid with a broader range of applications.

Triamcinolone: Used for similar dermatological conditions but with different pharmacokinetic properties .

Uniqueness

Alclometasone dipropionate is unique due to its balanced potency and safety profile, making it suitable for use on sensitive skin areas and in pediatric patients. Its specific molecular structure allows for effective topical application with minimal systemic absorption .

生物活性

Alclometasone dipropionate is a topical corticosteroid widely used for its anti-inflammatory, immunosuppressive, and vasoconstrictive properties. This compound is particularly effective in treating various dermatological conditions, including psoriasis and atopic dermatitis. Its unique structure, characterized by a chlorine atom at the 7α position, enhances its potency while minimizing adverse effects compared to other corticosteroids.

The biological activity of this compound primarily involves:

- Anti-inflammatory Effects : It inhibits the release of pro-inflammatory mediators such as histamines, prostaglandins, and leukotrienes by inducing lipocortin proteins that inhibit phospholipase A2. This action reduces inflammation and alleviates symptoms associated with skin disorders .

- Immunosuppressive Properties : The compound suppresses the proliferation of immune cells, including T-lymphocytes and mast cells, thus mitigating hypersensitivity reactions .

- Vasoconstriction : Alclometasone induces constriction of blood vessels, which decreases skin permeability and limits the influx of inflammatory cells to affected areas .

Psoriasis Treatment

Several clinical studies have evaluated the efficacy of this compound in treating psoriasis:

- Study by Frost et al. : In a double-blind randomized trial comparing 0.05% this compound ointment with desonide ointment in 73 patients, both treatments significantly improved erythema, induration, and scaling .

| Treatment Group | Improvement in Erythema (%) | Improvement in Induration (%) | Improvement in Scaling (%) |

|---|---|---|---|

| Alclometasone | 76 | 75 | 78 |

| Desonide | 70 | 68 | 72 |

- Comparative Efficacy : Alclometasone has shown comparable efficacy to other moderately potent steroids like clobetasone butyrate and superior results compared to hydrocortisone .

Atopic Dermatitis Treatment

In pediatric populations, this compound has demonstrated significant effectiveness:

- Crespi et al. Study : In a study involving children aged 3 months to 12 years with various dermatitis types, treatment with alclometasone cream resulted in substantial improvement after one week, with complete symptom resolution by the end of treatment .

| Severity of Atopic Dermatitis | Improvement After 1 Week (%) | Complete Clearing (%) |

|---|---|---|

| Mild (≤20% body surface) | 90 | 100 |

| Moderate (>20% ≤25% body) | 75 | 50 |

| Severe (>25% body surface) | Gradual improvement | None |

Safety Profile

This compound is generally well-tolerated. However, potential side effects include local irritation or contact dermatitis in sensitive individuals. Long-term use has been associated with mild suppression of the hypothalamic-pituitary-adrenal (HPA) axis under specific conditions .

In clinical trials assessing safety:

特性

IUPAC Name |

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15-,18+,19-,20+,24-,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHCCTTVDRAMEH-DUUJBDRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045535 | |

| Record name | Alclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66734-13-2 | |

| Record name | Alclometasone dipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66734-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alclometasone dipropionate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone dipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7α-chloro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALCLOMETASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S56PQL4N1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。